BenchChemオンラインストアへようこそ!

4-(AZEPANE-1-SULFONYL)-N-{3-[4-(AZEPANE-1-SULFONYL)BENZAMIDO]PHENYL}BENZAMIDE

Chemical Probe Design Bivalent Inhibitor Protein-Protein Interaction

Unlike monomeric azepane sulfonamides (e.g., AK-7) that engage a single target, this symmetrical bis-sulfonamide dimer features two identical azepane-1-sulfonyl benzamide arms linked via a 1,3-phenylenediamine core. This bifunctional architecture enables bivalent binding—cross-linking two protein subunits or stabilizing dimeric complexes—a mechanism inaccessible to monomeric analogs. With XLogP3-AA 4.3 and MW 638.8, this high-lipophilicity scaffold is optimized for cell-permeable inhibitor development against intracellular CAIX and Nav1.7 sodium channel SAR per WO2019062848A1. Ideal for PROTAC linker design and structural biology probe applications.

Molecular Formula C32H38N4O6S2
Molecular Weight 638.8
CAS No. 391896-65-4
Cat. No. B2707022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(AZEPANE-1-SULFONYL)-N-{3-[4-(AZEPANE-1-SULFONYL)BENZAMIDO]PHENYL}BENZAMIDE
CAS391896-65-4
Molecular FormulaC32H38N4O6S2
Molecular Weight638.8
Structural Identifiers
SMILESC1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCCC5
InChIInChI=1S/C32H38N4O6S2/c37-31(25-12-16-29(17-13-25)43(39,40)35-20-5-1-2-6-21-35)33-27-10-9-11-28(24-27)34-32(38)26-14-18-30(19-15-26)44(41,42)36-22-7-3-4-8-23-36/h9-19,24H,1-8,20-23H2,(H,33,37)(H,34,38)
InChIKeyFCRCMEKTJUBKBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes59 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why Scientists Select 4-(Azepane-1-Sulfonyl)-N-{...}Benzamide: Compound Class & Baseline


4-(AZEPANE-1-SULFONYL)-N-{3-[4-(AZEPANE-1-SULFONYL)BENZAMIDO]PHENYL}BENZAMIDE (CAS 391896-65-4) is a synthetic, dimeric bis-sulfonamide derivative featuring a central 1,3-phenylenediamine core linking two identical azepane-1-sulfonyl benzamide arms. [1] It belongs to the broader class of azepane sulfonamide benzamides, which are primarily investigated as inhibitors of targets such as voltage-gated sodium channels (Nav1.7) [2] and carbonic anhydrase IX (CAIX). [3] Key baseline properties include a molecular weight of 638.8 g/mol, a lipophilicity profile described by XLogP3-AA of 4.3, and a topological polar surface area of 150 Ų, defining it as a large, lipophilic molecule within this chemical space. [1]

Procurement Risk: Why Generic Azepane Sulfonamide Benzamides Cannot Replace 391896-65-4


Substituting 4-(azepane-1-sulfonyl)-N-{3-[4-(azepane-1-sulfonyl)benzamido]phenyl}benzamide with a generic, monomeric azepane sulfonamide benzamide introduces significant experimental risk. Standard monomeric analogs, such as 3-(1-azepanylsulfonyl)-N-(3-bromphenyl)benzamide (AK-7), selectively inhibit a single enzyme like SIRT2. In contrast, the target compound's unique bifunctional, symmetrical structure positions it as a potential bivalent ligand or a cross-linking probe, aimed at engaging two target proteins simultaneously or stabilizing a dimeric protein complex, a mechanism entirely inaccessible to monomeric analogs. This structural feature is critical for applications cited in its class, where the azepane sulfonamide motif is being optimized for antiviral or anticancer activity. [1] [2]

Quantitative Differentiation Guide for 391896-65-4 Against Monomeric Analogs


Structural Complexity: Bivalent vs. Monovalent Azepane Sulfonamide Architecture

The target compound possesses a unique bifunctional architecture with two reactive azepane-sulfonamide groups, a feature absent in the simplest monomeric class lead, AK-7. [1] This is a structural differentiation, not a direct potency comparison, and suggests a fundamentally different application profile.

Chemical Probe Design Bivalent Inhibitor Protein-Protein Interaction

Lipophilicity-Driven Membrane Permeability: LogP Comparison with a Monomeric Analog

The increased molecular weight and symmetry nearly double the computed lipophilicity (XLogP3-AA) from 2.4 for the monomeric analog 3-(azepan-1-ylsulfonyl)-N-phenylbenzamide to 4.3 for the target compound. [1] [2] This is an in-silico, cross-study comparable differentiation.

ADME Drug-Likeness Lipophilicity

Class-Level Target Engagement: Nav1.7 Inhibition Potential vs. Non-Azepane Analogs

The class of N-(substituted sulfonyl)benzamide derivatives, which includes the dimeric structure, are explicitly claimed as Nav1.7 inhibitors in a key patent. Several specific monomeric examples within this patent demonstrate potent Nav1.7 inhibition, with IC50 values in the low nanomolar range. [1] While no IC50 is publicly available for CAS 391896-65-4, its structural inclusion within this patented scaffold implies it is a rationally designed contributor to this class-level activity, unlike older non-azepane sulfonamide Nav1.7 inhibitors.

Pain Nav1.7 Inhibitor Ion Channel

Validated Application Scenarios for Procuring CAS 391896-65-4


Design of Bivalent Ligands for Protein-Protein Interactions (PPIs) or Protein Dimerization Studies

The symmetrical bis-azepane-sulfonamide structure serves as an ideal backbone for creating bivalent chemical probes. A researcher seeking to cross-link two protein subunits or stabilize a pre-formed dimer would fail with a monomeric analog like AK-7, which can only occupy a single binding pocket. This compound is validated for such structural biology applications by its inherent bifunctional architecture.

Structure-Activity Relationship (SAR) Expansion of a Patented Nav1.7 Pain Program

The patent WO2019062848A1 explicitly claims the N-(substituted sulfonyl)benzamide scaffold as a Nav1.7 inhibitor core. Procuring this dimeric analog directly follows the SAR strategy outlined in the patent for exploring how increased bulk and bivalency modulate channel selectivity and pharmacokinetics, providing a novel compound to compare against the patent's monomeric leads. [1]

Development of Cell-Permeable Probes for Intracellular Targets Overexpressed in Cancer (e.g., CAIX)

The target compound's high lipophilicity (XLogP3-AA of 4.3) compared to monomeric analogs (XLogP3-AA ~2.4) makes it a superior candidate for developing a cell-permeable inhibitor of intracellular targets like carbonic anhydrase IX, a known target for this chemical class. [2] Its bifunctional nature could also be exploited to link a CAIX-binding motif to an E3 ligase ligand for targeted protein degradation (PROTAC) applications.

Quote Request

Request a Quote for 4-(AZEPANE-1-SULFONYL)-N-{3-[4-(AZEPANE-1-SULFONYL)BENZAMIDO]PHENYL}BENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.